molecular formula C15H15N5O2 B2935635 N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide CAS No. 2195052-97-0

N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide

货号: B2935635
CAS 编号: 2195052-97-0
分子量: 297.318
InChI 键: XYVNIPFFUJQCON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide, also known as COB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

作用机制

The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. These findings suggest that this compound may exert its anticancer and anti-inflammatory effects through the inhibition of MMPs and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.

实验室实验的优点和局限性

One advantage of N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide is that it has been shown to have low toxicity in vitro and in vivo, suggesting that it may be safe for use in laboratory experiments. Additionally, this compound has been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

未来方向

There are several future directions for research on N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide. One direction is to further investigate its mechanism of action, particularly its effects on MMPs and NF-κB. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases, including the development of novel this compound derivatives with improved efficacy and safety profiles. Additionally, this compound could be studied for its potential as a tool compound for investigating the roles of MMPs and NF-κB in cancer and inflammatory diseases.

合成方法

The synthesis of N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide has been achieved using various methods, including the reaction of 4-cyanooxan-4-yl chloride with 4-(1H-1,2,3-triazol-1-yl)benzamide in the presence of a base. Another method involves the reaction of 4-(1H-1,2,3-triazol-1-yl)benzamide with ethyl 4-cyanooxan-4-ylacetate in the presence of a base. These methods have been optimized to produce high yields of this compound with minimal impurities.

科学研究应用

N-(4-Cyanooxan-4-yl)-4-(triazol-1-yl)benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. These studies suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.

属性

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c16-11-15(5-9-22-10-6-15)18-14(21)12-1-3-13(4-2-12)20-8-7-17-19-20/h1-4,7-8H,5-6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVNIPFFUJQCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。